![molecular formula C8H15F2N B2882137 [4-(Difluoromethyl)cyclohexyl]methanamine CAS No. 1461713-41-6](/img/structure/B2882137.png)
[4-(Difluoromethyl)cyclohexyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “[4-(Difluoromethyl)cyclohexyl]methanamine” can be represented by the InChI code: 1S/C8H15F2N.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h6-8H,1-5,11H2;1H . This indicates that the molecule consists of a cyclohexyl ring with a difluoromethyl group at the 4-position and a methanamine group attached to the cyclohexyl ring.Physical And Chemical Properties Analysis
“[4-(Difluoromethyl)cyclohexyl]methanamine” is a powder that should be stored at room temperature . The compound has a molecular weight of 199.67 .Scientific Research Applications
Efficient Transfer Hydrogenation Reactions
"[4-(Difluoromethyl)cyclohexyl]methanamine" and related compounds have been explored for their role in catalysis, specifically in efficient transfer hydrogenation reactions. For example, the synthesis and application of quinazoline-based ruthenium complexes demonstrate significant advancements in transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequency values (Şemistan Karabuğa et al., 2015).
Coal Beneficiation and Environmental Implications
Research into 4-Methyl cyclohexane methanol (MCHM), a flotation reagent used in coal beneficiation, sheds light on its environmental behavior and safety. Studies on the transport mechanisms and fate of MCHM in coal beneficiation plants suggest that MCHM, due to its volatilization and sorption, poses minimal threat to surface or groundwater under normal operating conditions (Y. T. He et al., 2015).
Analytical Profiles of Arylcyclohexylamines
The analytical characterization of arylcyclohexylamines, often advertised as "research chemicals," provides insights into their properties and potential applications. This includes developing qualitative/quantitative methods for their detection in biological matrices, aiding in the understanding of their pharmacological and toxicological profiles (G. De Paoli et al., 2013).
Advanced Synthesis Techniques
Innovative synthetic methods involving cyclohexyl compounds have been developed, such as the direct and highly enantioselective iso-Pictet-Spengler reactions. These methods allow access to underexplored core structures in medicinal chemistry, highlighting the versatility of cyclohexyl derivatives in the synthesis of complex organic molecules (Heike Schönherr et al., 2012).
Anticancer Activity of Metal Complexes
The development of new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases demonstrates the potential anticancer properties of cyclohexylamine derivatives. These complexes show significant cytotoxic activity against various cancerous cell lines, indicating their promise as therapeutic agents (S. Mbugua et al., 2020).
Mechanism of Action
The mechanism of action for “[4-(Difluoromethyl)cyclohexyl]methanamine” is not specified in the search results. It’s important to note that the compound is intended for research use only, and its biological activity, if any, may still be under investigation.
Safety and Hazards
The safety information for “[4-(Difluoromethyl)cyclohexyl]methanamine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
[4-(difluoromethyl)cyclohexyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h6-8H,1-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVGGOHJUFALLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Difluoromethyl)cyclohexyl]methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)
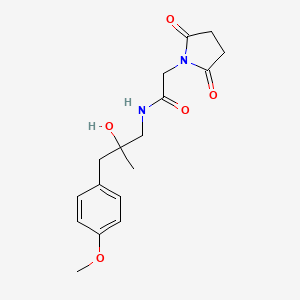
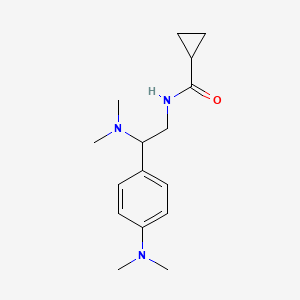
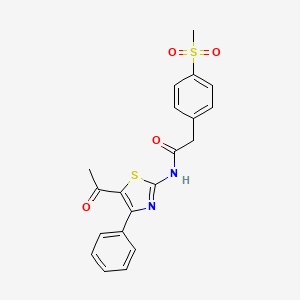

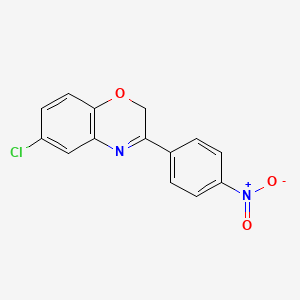
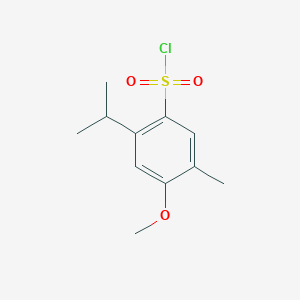
![1-(2-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2882065.png)
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)
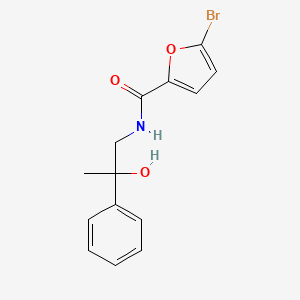
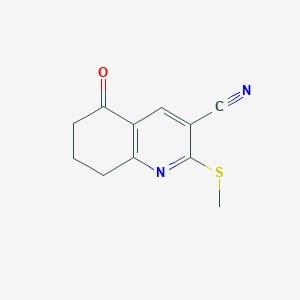
![4,5-Dimethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2882074.png)
![2-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2882075.png)
![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2882077.png)